molecular formula C13H14N2O B1298195 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde CAS No. 445428-51-3

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1298195
CAS No.: 445428-51-3
M. Wt: 214.26 g/mol
InChI Key: PIGJZPZYWKFDBR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H14N2O It is a heterocyclic compound containing both pyrrole and pyridine rings, which are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate pyrrole and pyridine derivatives. One common method includes the reaction of 2,5-dimethylpyrrole with 4-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity, reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the pyrrole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carboxylic acid
  • 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-methanol
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide

Uniqueness

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of pyrrole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

IUPAC Name

2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJZPZYWKFDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358297
Record name 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445428-51-3
Record name 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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